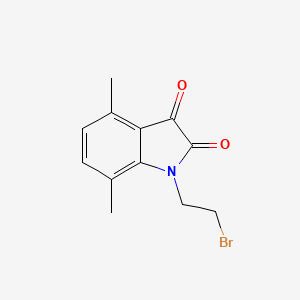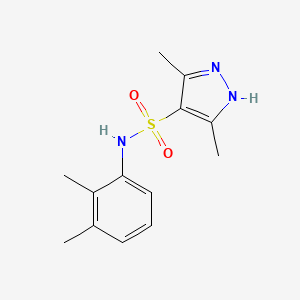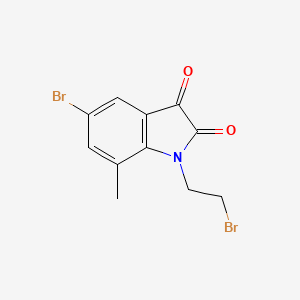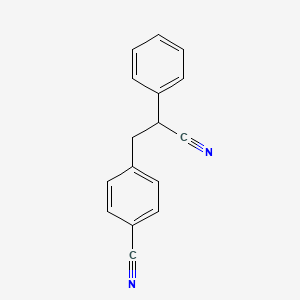
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione, also known as BDMID, is a chemical compound that has been widely studied in the field of medicinal chemistry. BDMID has been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antifungal properties. In
Wissenschaftliche Forschungsanwendungen
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has also been shown to have antimicrobial activity against several strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been investigated for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent.
Wirkmechanismus
The mechanism of action of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been found to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been found to have several biochemical and physiological effects. In cancer cells, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been shown to decrease the expression of genes involved in cell cycle regulation and DNA repair. In addition, 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has been found to increase the production of reactive oxygen species, which can cause oxidative damage to cells. 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has also been shown to inhibit the growth of biofilms, which are communities of bacteria that can cause infections.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities. However, there are also limitations to the use of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione in lab experiments. Its mechanism of action is not fully understood, and its toxicity and side effects have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione. One area of interest is the development of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione as a potential treatment for multidrug-resistant bacteria and fungi. In addition, the use of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione as a photosensitizer in photodynamic therapy is an area of ongoing research. Finally, the development of methods for targeted delivery of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione to cancer cells could improve its efficacy as a cancer treatment.
Synthesemethoden
The synthesis of 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione involves the condensation of 5,7-dimethylindole-2,3-dione with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism and yields 1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione as a yellow solid. The purity of the synthesized compound can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-5,7-dimethylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-7-5-8(2)10-9(6-7)11(15)12(16)14(10)4-3-13/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNACRIUAGGJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)N2CCBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-5,7-dimethyl-1H-indole-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)


![N-[(3-chloro-4-methoxyphenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7543569.png)
![4-morpholin-4-yl-N-[(3-phenylmethoxyphenyl)methyl]aniline](/img/structure/B7543574.png)
![3'-[(5-Oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7543580.png)
![3-butoxy-N-[(5-methylfuran-2-yl)methyl]propan-1-amine](/img/structure/B7543595.png)





